molecular formula C13H23NO4 B118127 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 154775-43-6

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B118127
M. Wt: 257.33 g/mol
InChI Key: XWZDPNBLQJCKNC-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C13H23NO4 . It is a solid substance . This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid can be represented by the InChI code: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) . The molecular weight of this compound is 257.33 .


Physical And Chemical Properties Analysis

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a solid substance . It should be stored in a sealed container in a cool, dry place .

Scientific Research Applications

Asymmetric Synthesis Applications

Asymmetric synthesis is a key application area for this compound. For example, it has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002). This process involves multiple steps starting from L-aspartic acid beta-tert-butyl ester, demonstrating the compound's relevance in complex organic synthesis.

Catalysis and Synthesis of Novel Compounds

The compound has been implicated in the catalysis of oxidative cyclization of alkenols by tert-butyl hydroperoxide, serving as a Lewis acid in this context (Dönges et al., 2014). Additionally, it has been used in the synthesis of various novel compounds, such as orthogonally protected amino acids (Czajgucki et al., 2003), highlighting its utility in developing new molecules for potential applications.

Role in Peptide and Amino Acid Synthesis

The compound is instrumental in the synthesis of peptides and amino acids. For instance, it has been utilized in the synthesis of dipeptides (Didierjean et al., 2002) and in the enantioselective synthesis of amino acid analogues (Pajouhesh et al., 2000). These applications are crucial for advancing research in biochemistry and drug development.

Applications in Organic and Medicinal Chemistry

The compound has been explored in the field of organic and medicinal chemistry for synthesizing various biologically active molecules. This includes the synthesis of 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole with potential fungicidal activity (Mao et al., 2013) and the preparation of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase inhibitors (Chonan et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid seem to be in the field of targeted protein degradation. It is noted to be useful as a semi-flexible linker in PROTAC development , which is a promising area of research in drug discovery. PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting the body’s own protein degradation machinery to selectively degrade disease-causing proteins.

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDPNBLQJCKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

CAS RN

154775-43-6, 154375-43-6
Record name 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 154375-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-pyridyl)-2-propenoic acid (10 g) , 10% Pd—C (1 g) in acetic acid (40 ml) was hydrogenated (3.0 kg/cm2) at 65° C. for 8 hours. After the catalyst was removed by filtration, the filtrate was concentrated in vacuo. The residue was resolved in toluene (30 ml) and concentrated in vacuo. The residue was resolved in water (30 ml) and tetrahydrofuran (50 ml), cooled to 0° C., and triethylamine (33 g) was added dropwise at 5° C. Di-t-butyl dicarbonate (18.3 g) was added to the mixture at 20° C. and stirred overnight. PH was adjusted to 7 with HCl, organic layer was washed with 10% aqueous citric acid (40 ml), 5% aqueous sodium chloride (40 ml), dried over magnesium sulfate (5 g) and concentrated in vacuo. The residue was resolved in toluene (20 ml), concentrated in vacuo to 25 ml. The mixture was stirred at 40° C. for 3 hours, n-heptane (20 ml) was added to the mixture and stirred at 0° C. overnight. The precipitate was separated and dried to give 3-(1-tert-butoxycarbonyl-4-piperidyl)propionic acid as white solid (12.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of KOH (86%, 0.42 g, 6.4 mmol) in water (1.5 mL) was added to a solution of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propionic acid ethyl ester in 95% EtOH (15 mL) at rt. After 2.5 h, the mixture was partitioned between EtOAc (50 mL) and 2 N aq. HCl (50 mL). After extraction of the aqueous layer with EtOAc (50 mL), the organic layers were washed with sat'd NaCl (25 mL), dried (Na2SO4), decanted, and evaporated to give 1.06 g of the title compound as a crystalline solid.
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZH Shen, Q Wang, MY Yang, ZH Sun… - Current Organic …, 2017 - ingentaconnect.com
Background: Nitrogen containing heterocycle is one kind of the most important heterocycle. Among them, 1,2,4-triazolo[3,4-α]pyridine is a classic five member heterocycle fused six …
Number of citations: 8 www.ingentaconnect.com
GHAO NIU, WC Hsiao, H Zhuang, HW Chen, LG Zheng… - 2023 - chemrxiv.org
Excavatolide B (1, ExcB), a briarane-type diterpenoid isolated from Formosan gorgonian Briareum stechei, exhibits promising anti-inflammatory activity with low cytotoxicity. In this study, …
Number of citations: 1 chemrxiv.org
OH Rathje, L Perryman, RJ Payne… - Journal of Medicinal …, 2023 - ACS Publications
Mixed Lineage Kinase domain-Like pseudokinase (MLKL) is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis and has therefore emerged as …
Number of citations: 1 pubs.acs.org

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